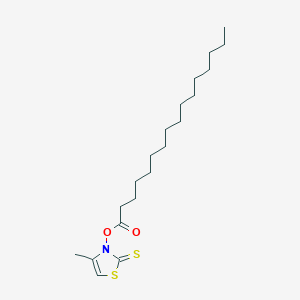![molecular formula C28H20Br2O3 B14373842 1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] CAS No. 90016-25-4](/img/structure/B14373842.png)
1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] is an organic compound with the molecular formula C28H20Br2O3 It is a derivative of ethanone, featuring two bromophenyl groups attached to a central oxydi(phenylene) structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] typically involves the reaction of 4-bromobenzoyl chloride with 4,4’-oxydianiline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]
- 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-fluorophenyl)ethan-1-one]
- 1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-methylphenyl)ethan-1-one]
Uniqueness
1,1’-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making this compound distinct from its chlorinated, fluorinated, or methylated analogs.
Propiedades
Número CAS |
90016-25-4 |
|---|---|
Fórmula molecular |
C28H20Br2O3 |
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1-[4-[4-[2-(4-bromophenyl)acetyl]phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20Br2O3/c29-23-9-1-19(2-10-23)17-27(31)21-5-13-25(14-6-21)33-26-15-7-22(8-16-26)28(32)18-20-3-11-24(30)12-4-20/h1-16H,17-18H2 |
Clave InChI |
GDCHBPNXZZNDHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)CC4=CC=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



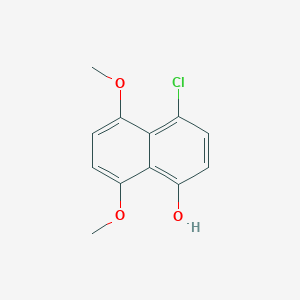

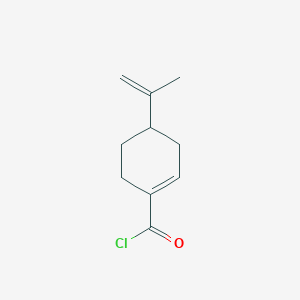

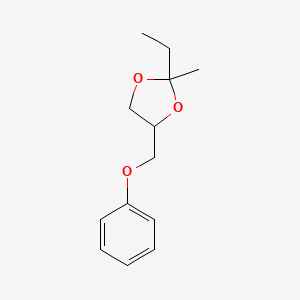
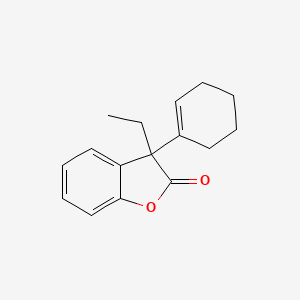
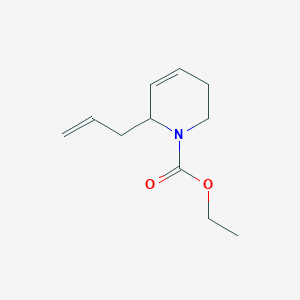
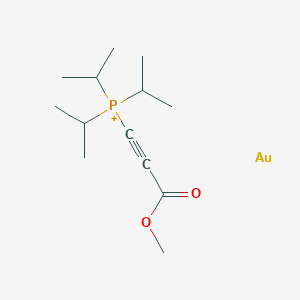
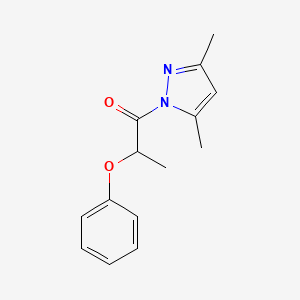

![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
